naphthalene-1,5-disulfonyl chloride

Descripción general

Descripción

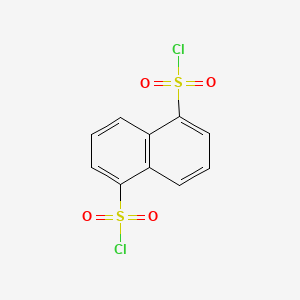

naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Hydrolysis: It can be hydrolyzed to form 1,5-naphthalenedisulfonic acid.

Common Reagents and Conditions:

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonic Acids: Formed from hydrolysis reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Synthesis of Sulfonamides :

Naphthalene-1,5-disulfonyl chloride serves as a key intermediate in the synthesis of various sulfonamides. These compounds are essential in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride group allows for further functionalization, making it a versatile building block in drug development. -

Fluorescent Probes :

Similar compounds like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are used for labeling proteins and amino acids in biochemical assays. This compound can potentially be adapted for similar applications in fluorescent labeling due to its aromatic structure . -

Polymer Chemistry :

Naphthalene-based sulfonates are utilized in the production of superplasticizers for concrete. These materials enhance the workability and strength of concrete mixtures, showing that derivatives of this compound could find applications in construction materials .

Case Study 1: Antibacterial Agents

A study investigated the antibacterial activity of sulfonamide derivatives synthesized from this compound. The derivatives showed significant activity against various bacterial strains, demonstrating the compound's potential as a precursor for developing new antibiotics .

Case Study 2: Fluorescent Labeling

Research on fluorescent labeling techniques highlighted the use of naphthalene derivatives in tracking biological processes. The ability to modify this compound could lead to advancements in imaging techniques used in cellular biology .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial sulfonamides | Sulfanilamide |

| Biochemical Assays | Fluorescent labeling of proteins | Dansyl chloride |

| Construction Materials | Superplasticizers for concrete | Naphthalene sulfonate polymers |

| Polymer Science | Development of high-performance polymers | Naphthalene-based surfactants |

Mecanismo De Acción

The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .

Comparación Con Compuestos Similares

- 1-Naphthalenesulfonyl chloride

- 2-Naphthalenesulfonyl chloride

- 2-Naphthalenesulfonyl fluoride

- 1-Naphthalenesulfonamide

- 2-Naphthalenesulfonamide

Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .

Propiedades

Número CAS |

1928-01-4 |

|---|---|

Fórmula molecular |

C10H6Cl2O4S2 |

Peso molecular |

325.2 g/mol |

Nombre IUPAC |

naphthalene-1,5-disulfonyl chloride |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H |

Clave InChI |

BCXWMIMRDMIJGL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |

SMILES canónico |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |

Key on ui other cas no. |

1928-01-4 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.